molecular formula C34H68O2 B1595329 2-Octyldodecyl myristate CAS No. 22766-83-2

2-Octyldodecyl myristate

Cat. No.: B1595329
CAS No.: 22766-83-2
M. Wt: 508.9 g/mol
InChI Key: BGRXBNZMPMGLQI-UHFFFAOYSA-N
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Description

2-Octyldodecyl myristate is a versatile ester derived from myristic acid and octyldodecanol. It is commonly used in the cosmetics industry as an emollient and texture enhancer. The chemical formula of this compound is C28H56O2, and it is known for its non-greasy and smooth feel upon application, enhancing the spreadability of cosmetic formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Octyldodecyl myristate is synthesized through the esterification of myristic acid with octyldodecanol. This process involves combining myristic acid and octyldodecanol in the presence of a catalyst under controlled conditions to form the ester. The reaction typically requires heating and may involve the use of acid or base catalysts to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reactants are combined in large reactors, and the reaction conditions are carefully monitored to ensure optimal yield and purity. The resulting ester is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Octyldodecyl myristate primarily undergoes hydrolysis, where the ester bond is broken down into myristic acid and octyldodecanol. This reaction is typically catalyzed by enzymes such as esterases or lipases .

Common Reagents and Conditions: The hydrolysis of this compound can be carried out under acidic or basic conditions, with the use of water as a reagent. Enzymatic hydrolysis is also common, where specific enzymes are used to catalyze the reaction under mild conditions .

Major Products Formed: The major products formed from the hydrolysis of this compound are myristic acid and octyldodecanol. These products can be further utilized in various industrial and cosmetic applications .

Scientific Research Applications

2-Octyldodecyl myristate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In cosmetics, it is used as an emollient and texture enhancer, providing a smooth and non-greasy feel to formulations. It is also used in moisturizers, foundations, lipsticks, and other makeup products to improve spreadability and application .

In biological research, this compound is studied for its potential as a skin-conditioning agent. Its non-comedogenic nature makes it suitable for formulations intended for acne-prone or sensitive skin. Additionally, it is used in the development of drug delivery systems, where its ability to enhance the penetration of active ingredients through the skin is of particular interest .

Mechanism of Action

The primary mechanism of action of 2-Octyldodecyl myristate involves its enzymatic hydrolysis into myristic acid and octyldodecanol. These products can then interact with various molecular targets and pathways in the skin. Myristic acid, for example, is known to have moisturizing properties, while octyldodecanol acts as an emollient, providing a smooth and soft feel to the skin .

Comparison with Similar Compounds

2-Octyldodecyl myristate can be compared to other similar compounds such as caprylic capric triglyceride, cetearyl ethylhexanoate, and isopropyl myristate. These compounds also serve as emollients and texture enhancers in cosmetic formulations. this compound is unique in its combination of myristic acid and octyldodecanol, which provides a distinct balance of moisturizing and emollient properties .

List of Similar Compounds:

This compound stands out due to its non-greasy feel and suitability for sensitive skin, making it a preferred choice in many cosmetic formulations .

Properties

IUPAC Name

2-octyldodecyl tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H68O2/c1-4-7-10-13-16-18-19-20-22-25-28-31-34(35)36-32-33(29-26-23-15-12-9-6-3)30-27-24-21-17-14-11-8-5-2/h33H,4-32H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRXBNZMPMGLQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(CCCCCCCC)CCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H68O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30865068
Record name 2-Octyldodecyl tetradecanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22766-83-2, 83826-43-1
Record name 2-Octyldodecyl myristate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22766-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Myristic acid, 2-octyldodecyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022766832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octyldodecyl myristate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083826431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Octyldodecyl tetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30865068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-octyldodecyl myristate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.081
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name OCTYLDODECYL MYRISTATE
Source FDA Global Substance Registration System (GSRS)
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